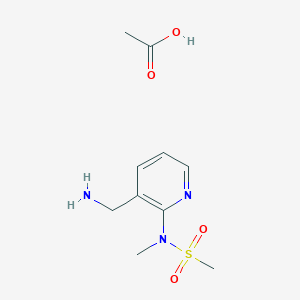
N-(3-(Aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide acetate
Vue d'ensemble
Description
N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines are synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . These compounds have significant biological and therapeutic value, and they serve as pharmacophores for many molecules .
Synthesis Analysis
N-(pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions are mild and metal-free . On the other hand, 3-bromoimidazopyridines are obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .Molecular Structure Analysis
The synthesized N-(pyridin-2-yl)imidates were characterized by NMR and HRMS spectroscopies .Chemical Reactions Analysis
The reaction process involved the in situ formation of the corresponding α-iminonitriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 . Subsequently, α-iminonitriles were selectively transformed into the desired N-(pyridin-2-yl)imidates under ambient conditions and in the presence of Cs2CO3 in alcoholic media .Applications De Recherche Scientifique
Receptor Ligand Design
N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines have been explored as potential ligands for selective receptor targeting. A study found that N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives could lead to the creation of selective 5-HT7 receptor ligands or multifunctional agents. This approach facilitates the design of compounds with a polypharmacological profile for treating complex diseases, demonstrating the potential of N-alkylated arylsulfonamides in central nervous system (CNS) disorder treatment (Canale et al., 2016).
Metabolic Activation and Carcinogenicity
The metabolic activation and carcinogenic potential of heterocyclic amine compounds, similar in structure to N-(3-(Aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide acetate, have been studied extensively. For instance, 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is a dietary heterocyclic amine that requires metabolic activation to exert its mutagenic and carcinogenic effects. Studies on the role of cytosolic acetyltransferases and sulfotransferases in the bioactivation of PhIP highlight the intricate balance between detoxification and activation pathways in the body's response to potential carcinogens (Fretland et al., 2003).
Neuroleptic Activity of Benzamides
The design and synthesis of benzamides based on N,N-disubstituted ethylenediamines, 1-substituted 2-(aminomethyl)pyrrolidines, and 1-substituted 3-aminopyrrolidines have shown promising neuroleptic activity. These compounds, including cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide, demonstrate potent inhibitory effects on stereotyped behaviors in animal models, suggesting their potential use in treating psychosis with minimal side effects (Iwanami et al., 1981).
Immunosuppressive Properties
Oxisuran, 2-[(methylsulfinyl)-acetyl]pyridine, represents a class of compounds with immunosuppressive properties, acting as a differential inhibitor of cell-mediated immunity. It has shown effectiveness in prolonging organ graft survival in animal models, indicating its potential in transplant medicine and the study of immune response mechanisms (Husberg & Penn, 1974).
Mécanisme D'action
Target of Action
It is known that aminopyridines, which are pharmacophores for many molecules with significant biological and therapeutic value, have received great attention due to their varied medicinal applications .
Mode of Action
It is known that n-(pyridin-2-yl)amides are formed via c–c bond cleavage promoted by i2 and tbhp .
Biochemical Pathways
It is known that n-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .
Result of Action
It is known that n-(pyridin-2-yl)amides were formed in toluene via c–c bond cleavage promoted by i2 and tbhp .
Action Environment
It is known that the reaction conditions for the formation of n-(pyridin-2-yl)amides were mild and metal-free .
Propriétés
IUPAC Name |
acetic acid;N-[3-(aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S.C2H4O2/c1-11(14(2,12)13)8-7(6-9)4-3-5-10-8;1-2(3)4/h3-5H,6,9H2,1-2H3;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSRGGRAWZGCDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CN(C1=C(C=CC=N1)CN)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


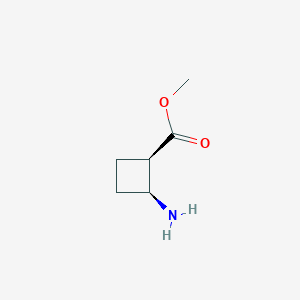
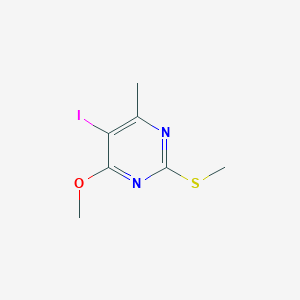
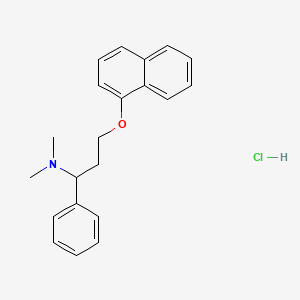

![benzyl N-[(2S,3S)-1-(benzotriazol-1-yl)-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B3079649.png)

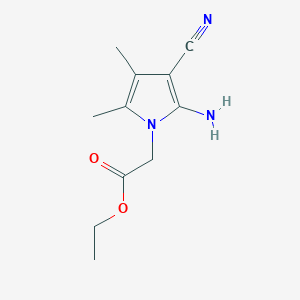

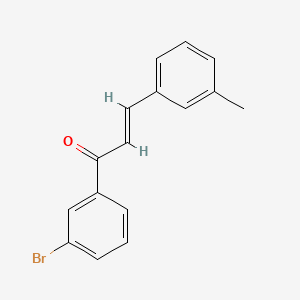

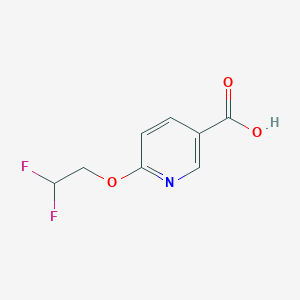
![6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid](/img/structure/B3079695.png)


